Trometamol citrate

Descripción general

Descripción

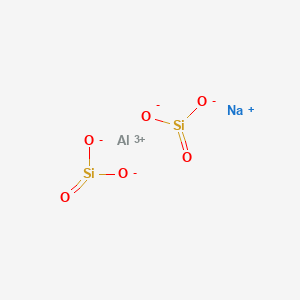

Trometamol citrate, also known as Tris or 2-Amino-2-(hydroxymethyl)-1,3-propanediol citrate, is a compound that is possibly marketed outside the US . It was first approved in 2021 . Trometamol is a proton acceptor used for the prevention and correction of metabolic acidosis associated with various clinical conditions .

Molecular Structure Analysis

The molecular formula of Trometamol is C4H11NO3, and its molecular weight is 121.14 g/mol . The Trometamol molecule contains a total of 18 bonds. There are 7 non-H bonds, 3 rotatable bonds, 1 primary amine (aliphatic), 3 hydroxyl groups, and 3 primary alcohols .

Physical And Chemical Properties Analysis

Trometamol is a white, crystalline powder or white, granular crystals, slightly deliquescent in moist air, freely soluble in water, practically insoluble in alcohol . It does not bind to plasma proteins and is cleared via the kidneys .

Aplicaciones Científicas De Investigación

Fosfomycin Trometamol in Urinary Tract Infections

Fosfomycin trometamol is a broad-spectrum antibiotic widely approved for treating uncomplicated urinary tract infections (UTIs). It demonstrates good in vitro activity against common uropathogens and maintains stable susceptibility over time. Recent randomized trials have shown its efficacy to be comparable to other antibiotics for treating lower UTIs and asymptomatic bacteriuria in pregnant women, highlighting its role as a first-line empirical treatment option for uncomplicated UTIs (Keating, 2013).

Dexketoprofen Trometamol in Pain Management

Dexketoprofen trometamol, the dextrorotatory enantiomer of ketoprofen formulated as a tromethamine salt, is noted for its analgesic and anti-inflammatory effects. It provides rapid onset of analgesia in acute pain conditions and is as effective as the racemic drug dose while potentially reducing adverse effects (Walczak, 2011).

Ketorolac Trometamol in Topical Formulations

Ketorolac trometamol has been explored for its analgesic efficacy through transdermal delivery in topical formulations. This approach aims to improve systemic delivery and avoid the problems associated with oral therapy, highlighting the versatility of trometamol derivatives in drug delivery systems (El-Setouhy & El‐Ashmony, 2010).

Trometamol in Spectroscopic Imaging of Prostate

A study on 3D proton spectroscopic imaging of the human prostate emphasized the importance of robust suppression of periprostatic lipid signal contamination and minimal intervoxel signal contamination. Trometamol contributed to the methodological advancements in mapping prostate metabolites like citrate, creatine, and choline, underscoring its utility in improving diagnostic imaging techniques (Scheenen et al., 2004).

Mecanismo De Acción

Target of Action

Trometamol citrate, also known as Trizma citrate monobasic, primarily targets the body’s acid-base balance . It acts as a proton acceptor, combining with hydrogen ions to liberate bicarbonate buffer, thereby correcting acidosis .

Mode of Action

This compound interacts with its targets by accepting protons and combining with hydrogen ions. This interaction liberates bicarbonate buffer, which helps to correct both metabolic and respiratory acidosis . It also limits carbon dioxide generation, acting as an osmotic diuretic .

Biochemical Pathways

This compound affects several biochemical pathways. It is synthesized de novo and is involved in diverse biochemical pathways influencing cell metabolism and function . It is highly abundant in the circulation, and cells take up extracellular citrate via the sodium-dependent plasma membrane transporter NaCT encoded by the SLC13A5 gene .

Pharmacokinetics (ADME Properties)

It is known that this compound is used for the prevention and correction of metabolic acidosis associated with various clinical conditions, such as cardiac bypass surgery .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the correction of metabolic acidosis. By accepting protons and combining with hydrogen ions, it helps to maintain the body’s acid-base balance . This can have significant effects on cellular function and overall health.

Propiedades

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.C4H11NO3/c7-3(8)1-6(13,5(11)12)2-4(9)10;5-4(1-6,2-7)3-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);6-8H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMHBUDWQBDMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00932478 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6986-91-0, 14504-24-6, 108321-33-1 | |

| Record name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6986-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014504246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trometamol citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108321331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TROMETAMOL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y370FA4B4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid](/img/no-structure.png)

![[(~15~N)Isocyanatomethyl]benzene](/img/structure/B3428783.png)